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Compound of Interest
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Cat. No.: B1191590

This technical guide provides a comprehensive overview of early clinical trial data for
pamiparib, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2.[1]
[2][3][4] The information is intended for researchers, scientists, and drug development
professionals, with a focus on quantitative data, experimental protocols, and the underlying
mechanism of action.

Mechanism of Action

Pamiparib selectively binds to and inhibits PARP enzymes, which are critical for the repair of
DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] By
inhibiting PARP, pamiparib leads to an accumulation of unrepaired SSBs, which can then
generate more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In cancer cells
with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those
with BRCA1/2 mutations, this accumulation of DNA damage leads to genomic instability and
cell death, a concept known as synthetic lethality.[1] Beyond catalytic inhibition, pamiparib also
"traps"” PARP enzymes on damaged DNA, forming PARP-DNA complexes that are highly toxic
to cancer cells.[1][5]
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Pamiparib's Mechanism of Action
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Caption: Mechanism of action of Pamiparib.
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Pharmacokinetics and Pharmacodynamics

Pamiparib is an orally bioavailable inhibitor of PARP.[2] Early clinical studies have
characterized its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Pharmacokinetics

Pamiparib is rapidly absorbed after oral administration, with a time to maximum plasma
concentration (Cmax) of approximately 1-2 hours.[6] It exhibits a dose-dependent increase in
exposure and has a half-life that supports twice-daily dosing.[6] Co-administration with a strong
CYP3A inducer like rifampin can reduce pamiparib exposure, while a strong CYP3A inhibitor
like itraconazole does not have a significant effect.[6]

Table 1: Single-Dose Pharmacokinetic Parameters of Pamiparib

Parameter Value Reference
Median Tmax (hours) 1.00 - 3.05 [7]
Geometric Mean t1/2 (hours) 28.7 [7]
Apparent Clearance (CL/F
pp (CL/F) Y 7
(L/h)
Pharmacodynamics

Preclinical studies have shown that pamiparib is a potent inhibitor of PARP1 and PARP2 with
IC50 values of 0.83 nM and 0.11 nM, respectively, in biochemical assays.[3] In cellular assays,
it inhibits intracellular PARP activity with an IC50 of 0.24 nM and demonstrates strong DNA-
trapping activity with an EC50 of 13 nM.[3][5] In a clinical setting, a dose-dependent inhibition
of poly(ADP-ribose) synthesis in peripheral blood mononuclear cells was observed, with
sustained inhibition of approximately 80% at doses of 10 mg or higher.[6]

Early Phase Clinical Efficacy

Early phase clinical trials have demonstrated the antitumor activity of pamiparib, particularly in
patients with germline BRCA1/2-mutated ovarian cancer.
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Table 2: Efficacy of Pamiparib in Germline BRCA1/2-Mutated Ovarian Cancer (NCT03333915)

Platinum-Sensitive

Platinum-Resistant

Endpoint Ovarian Cancer Ovarian Cancer Reference
(PSOC) (PROC)

Objective Response 64.6% (95% CI: 53.3, 31.6% (95% CI: 12.6, 8]

Rate (ORR) 74.9) 56.6)

Disease Control Rate 95.1% (95% CI: 88.0, 94.7% (95% CI: 74.0, 8]

(DCR)

98.7)

99.9)

Median Duration of

Response (DoR)

14.5 months (95% CI:

11.1, NE)

Not Reported

[8]

Median Progression-
Free Survival (PFS)

15.2 months (95% CI:

10.35, NE)

Not Reported

[8]

NE: Not Evaluable

Safety and Tolerability

Pamiparib has been generally well-tolerated in early clinical trials. The most common
treatment-emergent adverse events (TEAES) are manageable and consistent with the PARP
inhibitor class.

Table 3: Common Treatment-Emergent Adverse Events (TEAES) with Pamiparib

Frequency (Dose Frequency (Dose

Adverse Event ) . Reference
Escalation) Expansion)

Anemia 56.1% 63.0% [9]

Nausea 54.5% 49.3% [9]

Fatigue 48.5% 47.9% [9]

Dose-limiting toxicities observed in a dose-escalation study included neutropenia and
decreased neutrophil count.[10]
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Experimental Protocols
Representative Phase I/ll Study Design (e.g.,
NCT03333915)

This study was a multicenter, open-label, Phase I/1l trial designed to evaluate the safety,
tolerability, pharmacokinetics, and antitumor activity of pamiparib in patients with advanced
solid tumors.[4][11]

e Phase | (Dose Escalation): This phase aimed to determine the maximum tolerated dose
(MTD) and the recommended Phase Il dose (RP2D) of pamiparib.[12] Patients received
escalating doses of pamiparib until dose-limiting toxicities were observed.[12] The starting
dose was 20 mg twice daily (BID).[12]

e Phase Il (Dose Expansion): This phase further evaluated the antitumor activity and safety of
pamiparib at the RP2D in specific patient cohorts, such as those with platinum-sensitive or
platinum-resistant ovarian cancer with germline BRCA1/2 mutations.[11] The RP2D was
established at 60 mg BID.[11]

Key Inclusion Criteria:

» Patients with histologically or cytologically confirmed advanced or metastatic solid tumors.
» For specific cohorts, documented germline BRCA1/2 mutation.

e Adequate organ function.

Key Exclusion Criteria:

 Prior treatment with a PARP inhibitor.

» Untreated and/or active brain metastases.[11]

Assessments:

o Safety: Monitored through adverse event reporting, physical examinations, vital signs, and
laboratory tests.[12]
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» Efficacy: Tumor response was assessed according to Response Evaluation Criteria in Solid
Tumors (RECIST) v1.1.

o Pharmacokinetics: Plasma samples were collected at various time points to determine
pamiparib concentrations.
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Representative Phase I/1l Clinical Trial Workflow for Pamiparib
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Caption: A typical workflow for a Phase I/l clinical trial of Pamiparib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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